molecular formula C17H27ClN2S B13947848 alpha-(3-Chloropropyl)-alpha-(2-(dipropylamino)ethyl)-2-thiopheneacetonitrile CAS No. 58562-92-8

alpha-(3-Chloropropyl)-alpha-(2-(dipropylamino)ethyl)-2-thiopheneacetonitrile

Cat. No.: B13947848
CAS No.: 58562-92-8
M. Wt: 326.9 g/mol
InChI Key: FGFTYUROTPREGD-UHFFFAOYSA-N
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Description

Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile is a complex organic compound characterized by the presence of a thiophene ring, a chloropropyl group, and a dipropylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloropropylamine with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 2-(dipropylamino)ethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or aldehydes.

Scientific Research Applications

Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile can be compared with other similar compounds, such as:

    3-Chloropropylamine: A simpler compound with a similar chloropropyl group but lacking the thiophene and dipropylaminoethyl groups.

    2-(Dipropylamino)ethyl chloride: Another related compound that shares the dipropylaminoethyl group but lacks the thiophene ring and chloropropyl group.

The uniqueness of alpha-(3-chloropropyl)-alpha-[2-(dipropylamino)ethyl]-2-thiopheneacetonitrile lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

58562-92-8

Molecular Formula

C17H27ClN2S

Molecular Weight

326.9 g/mol

IUPAC Name

5-chloro-2-[2-(dipropylamino)ethyl]-2-thiophen-2-ylpentanenitrile

InChI

InChI=1S/C17H27ClN2S/c1-3-11-20(12-4-2)13-9-17(15-19,8-6-10-18)16-7-5-14-21-16/h5,7,14H,3-4,6,8-13H2,1-2H3

InChI Key

FGFTYUROTPREGD-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CCC(CCCCl)(C#N)C1=CC=CS1

Origin of Product

United States

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